4-(1H-tetrazol-1-yl)benzenethiol
Description
4-(1H-Tetrazol-1-yl)benzenethiol is a heterocyclic compound featuring a benzene ring substituted with a thiol (-SH) group and a 1H-tetrazole moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers high polarity and metabolic stability, making it a common pharmacophore in medicinal chemistry. The thiol group enhances reactivity, enabling applications in metal coordination, polymer chemistry, and drug conjugation.
Properties
CAS No. |
58738-18-4 |
|---|---|
Molecular Formula |
C7H6N4S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
4-(tetrazol-1-yl)benzenethiol |
InChI |
InChI=1S/C7H6N4S/c12-7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5,12H |
InChI Key |
BSMIZHHGWVKNDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 4-(1H-tetrazol-1-yl)benzenethiol with analogous tetrazole-containing compounds:
*Hypothetical values inferred from analogs.
†Estimated based on thiol and tetrazole contributions.
‡Derived from ethyl ester logP trends.
Key Observations:
Polarity and Solubility : The thiol-containing analog ([4-(1H-Tetrazol-1-yl)thian-4-yl]acetic acid ) exhibits lower logP (0.28) compared to ester derivatives (e.g., 3.51 for the propoxybenzoate ), indicating higher aqueous solubility due to the carboxylic acid and thiol groups.
Hydrogen Bonding: Thiol-containing compounds (e.g., benzenethiol analog) have higher hydrogen-bond donor capacity (1 donor) versus ester derivatives (0 donors), enhancing interactions in biological systems or crystal packing .
Synthetic Flexibility : Tetrazole-thiol derivatives can undergo nucleophilic substitution or oxidation, whereas ester analogs (e.g., ethyl 4-(1H-tetrazol-1-yl)benzoate ) are more stable but less reactive.
Reactivity and Stability
- Tetrazole-Thiol vs. Tetrazole-Aniline : 4-(1H-Tetrazol-1-yl)aniline lacks the thiol group but shares the tetrazole-benzene scaffold. The thiol group in benzenethiol derivatives increases susceptibility to oxidation (forming disulfides) and metal coordination, unlike the aniline’s amine group, which participates in diazotization or Schiff base formation.
- Crystal Packing : The coplanarity of the benzene and tetrazole rings in analogs like 4-(1H-Tetrazol-5-yl)benzene-1,3-diol facilitates intermolecular hydrogen bonding, a feature likely retained in the benzenethiol derivative, enhancing crystallinity.
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